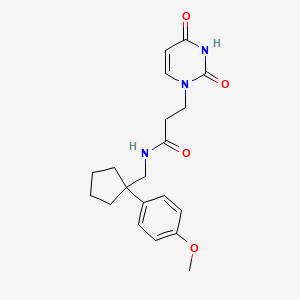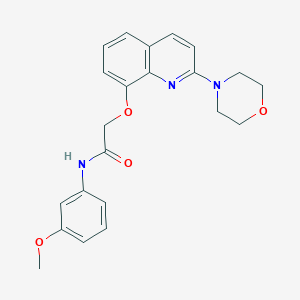
1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods. Its unique structure and properties make it a promising candidate for use in scientific research.
Scientific Research Applications
Corrosion Inhibition
Research involving derivatives of quinolinones, such as the study conducted by Faydy et al. (2019), has demonstrated their effectiveness as corrosion inhibitors. The study synthesized new organic compounds based on 8-hydroxyquinoline, which showed significant inhibition effects on carbon steel corrosion in an acidic environment. These inhibitors operate by adsorbing onto the metal surface, following the Langmuir adsorption isotherm model, suggesting potential applications for 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one derivatives in corrosion protection technologies (Faydy et al., 2019).
Catalysis
In the field of catalysis, compounds structurally similar to 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one have been utilized as catalysts. For example, Khaligh (2014) explored the use of a halogen-free and reusable Brönsted ionic liquid catalyst for synthesizing polyhydroquinoline derivatives. This method highlights the potential of quinolinone derivatives in facilitating organic reactions, offering advantages such as high yield, clean reactions, and simplicity in methodology (Khaligh, 2014).
Material Science
Quinolinone derivatives also find applications in material science, particularly in the development of fluorescent sensors and dye-sensitized solar cells. Mikata et al. (2009) synthesized bisquinoline derivatives that exhibit zinc ion-induced fluorescence, which could be useful in cellular imaging and other fluorescence-based applications (Mikata et al., 2009). Additionally, Wu et al. (2009) developed carboxylated cyanine dyes based on quinolinone structures for improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating the role these compounds can play in enhancing renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
1-butyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(27(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZAQBURSNKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)
![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)




![3,4-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2739527.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2739529.png)

